molecular formula C28H29NO4 B1392767 FMOC-DL-4-tert-butyl-PHE CAS No. 1236257-38-7

FMOC-DL-4-tert-butyl-PHE

Cat. No. B1392767
CAS RN: 1236257-38-7
M. Wt: 443.5 g/mol
InChI Key: OKEORFXNCSRZFL-UHFFFAOYSA-N
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Description

FMOC-DL-4-tert-butyl-PHE is a compound with the molecular formula C28H29NO4 . It is also known as 4-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 65 bonds, including 36 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, and 18 aromatic bonds. It also includes 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic (thio-) carbamate .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 443.54 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and NMR Applications

  • FMOC-DL-4-tert-butyl-PHE and similar compounds have been utilized in the synthesis of highly fluorinated amino acids, like Fmoc-perfluoro-tert-butyl tyrosine, which are valuable in nuclear magnetic resonance (NMR) spectroscopy. These fluorinated amino acids allow for sensitive detection in peptides at low concentrations due to their sharp singlet by 19F NMR, as demonstrated by Tressler and Zondlo (Tressler & Zondlo, 2016).

Medicinal Chemistry and Peptide Synthesis

  • In medicinal chemistry, FMOC-protected amino acids, including those with perfluoro-tert-butyl groups, have been employed to create distinct conformational preferences in peptides. This has implications for the design of probes and drugs, with applications in studying various biological pathways and interactions, as explored by Tressler and Zondlo (Tressler & Zondlo, 2014).

Advanced Organic Synthesis

  • The compound has also found use in advanced organic synthesis methods. For example, the synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine involves complex reactions such as lanthanide-catalyzed transamidation, illustrating the compound's utility in sophisticated chemical synthesis processes (Çalimsiz & Lipton, 2005).

Solid-Phase Peptide Synthesis

  • This compound and related compounds are crucial in solid-phase peptide synthesis. They are used for creating Fmoc-protected amino acids suitable for automated peptide synthesis, as highlighted in the work of Deboves, Montalbetti, and Jackson (Deboves, Montalbetti, & Jackson, 2001).

Hydrogelation and Self-Assembly

  • Studies have shown that FMOC-protected aromatic amino acids, including derivatives of this compound, can undergo efficient self-assembly and promote hydrogelation in aqueous solvents. This is significant for developing novel materials with potential applications in biotechnology and nanotechnology, as investigated by Ryan, Anderson, and Nilsson (Ryan, Anderson, & Nilsson, 2010).

Safety and Hazards

The safety data sheet for FMOC-L-4-TERT-BUTYL-PHE indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

FMOC-DL-4-tert-butyl-PHE is a complex compound that is primarily used in the field of organic synthesis . It is a derivative of phenylalanine, which is a crucial building block in the synthesis of proteins . The primary targets of this compound are therefore the proteins that are being synthesized.

Mode of Action

The compound works by protecting the phenylalanine during the synthesis process . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in the compound is a base-labile group that allows for the rapid and efficient synthesis of peptides . This group is removed during the final stages of synthesis, leaving behind the desired peptide .

Biochemical Pathways

The compound is involved in the pathway of peptide synthesis . It plays a crucial role in the formation of the peptide bond, which is a key step in the synthesis of proteins . The compound’s action can affect the structure and function of the resulting protein, influencing various downstream effects such as protein folding, stability, and activity .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure . This can have various molecular and cellular effects, depending on the specific function of the synthesized protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the Fmoc group . Additionally, temperature can influence the rate of the peptide synthesis reaction .

Biochemical Analysis

Biochemical Properties

FMOC-DL-4-tert-butyl-PHE plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s fluorenylmethoxycarbonyl (FMOC) group acts as a protective group for the amino group of phenylalanine, preventing unwanted side reactions during peptide synthesis . This interaction is crucial for the efficient and accurate assembly of peptides, which are essential for numerous biological processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the proliferation and differentiation of different cell types. For instance, it can enhance the growth of certain cancer cell lines while inhibiting the proliferation of normal cells . This selective effect on cell growth makes this compound a valuable tool in cancer research and drug development.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The FMOC group binds to the amino group of phenylalanine, forming a stable complex that protects the amino acid during peptide synthesis . This binding interaction is essential for the compound’s role in facilitating peptide bond formation. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cell growth and differentiation, while at high doses, it may exhibit toxic or adverse effects . These threshold effects are important for determining the appropriate dosage for therapeutic applications and for understanding the compound’s safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and for developing targeted therapies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which can influence its biological activity. The transport and distribution of this compound are essential for its function in peptide synthesis and other biochemical processes.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is important for its role in peptide synthesis and for its interactions with other biomolecules.

properties

IUPAC Name

3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEORFXNCSRZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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